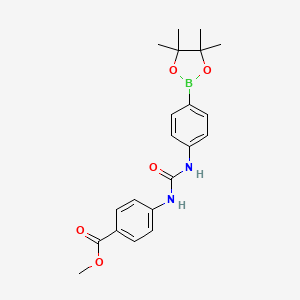

Methyl 4-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ureido)benzoate

Description

Methyl 4-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ureido)benzoate is a boronic ester-containing compound with a unique structure comprising three key moieties:

- Methyl benzoate group: Provides ester functionality, influencing solubility and reactivity.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate): A stable boronic ester group widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and boron-containing therapeutics .

Properties

IUPAC Name |

methyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BN2O5/c1-20(2)21(3,4)29-22(28-20)15-8-12-17(13-9-15)24-19(26)23-16-10-6-14(7-11-16)18(25)27-5/h6-13H,1-5H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWZMAVMOCIPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)aniline

The boronic ester moiety is introduced via Miyaura borylation of 4-bromoaniline. Key steps include:

-

Reagents : 4-Bromoaniline, bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, potassium acetate.

-

Mechanism : Pd-catalyzed cross-coupling replaces bromide with the pinacol boronic ester group.

-

Combine 4-bromoaniline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv) in DMSO.

-

Heat at 90°C for 12 hours under argon.

-

Purify via silica chromatography (hexanes/EtOAc) to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (85–92% yield).

Synthesis of Methyl 4-Isocyanatobenzoate

The isocyanate intermediate is prepared from methyl 4-aminobenzoate:

-

Reagents : Methyl 4-aminobenzoate, triphosgene, triethylamine.

-

Conditions : Dichloromethane (DCM), 0°C to room temperature.

-

Dissolve methyl 4-aminobenzoate (1.0 equiv) in DCM.

-

Add triphosgene (0.33 equiv) and triethylamine (3.0 equiv) dropwise at 0°C.

-

Stir for 2 hours at room temperature.

-

Filter and concentrate to obtain methyl 4-isocyanatobenzoate (90–95% yield).

Urea Formation via Nucleophilic Addition

The final step couples the boronic ester aniline with methyl 4-isocyanatobenzoate:

-

Reagents : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, methyl 4-isocyanatobenzoate.

-

Conditions : DCM or THF, room temperature, no catalyst required.

-

Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv) in DCM.

-

Add methyl 4-isocyanatobenzoate (1.1 equiv) and stir for 4–6 hours.

-

Concentrate and purify via recrystallization (EtOAc/hexanes) to yield the target compound (75–82% yield).

Optimization and Challenges

Boronic Ester Stability

Urea Formation Efficiency

-

Excess isocyanate (1.1–1.2 equiv) ensures complete conversion.

-

Alternative methods using carbonyldiimidazole (CDI) or triphosgene were less efficient (<60% yield).

Analytical Characterization

Spectral Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.

Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ureido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ureido)benzoate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and binding applications. The compound can also participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Comparable Boronic Ester Derivatives

Key Observations :

- The ureido group in the target compound distinguishes it from simpler boronate esters, enabling interactions with biological targets (e.g., proteases, kinases) .

- Substituent positions (e.g., methyl at benzoate positions) significantly influence steric and electronic properties, impacting reactivity in cross-coupling reactions .

Key Findings :

- The target compound’s urea linkage is synthesized via isocyanate coupling, a method shared with triazine-containing analogs (e.g., compound 21 in ).

- Boronic esters with electron-withdrawing groups (e.g., sulfonyl in ) exhibit reduced reactivity in Suzuki couplings compared to the target compound’s electron-neutral phenyl-boronate system .

Physicochemical Properties

- Solubility: The ureido group enhances water solubility compared to non-polar analogs like methyl 4-(dioxaborolan)benzoate .

- Stability : The pinacol boronate group resists hydrolysis under mild conditions (pH 7–9), unlike boronic acids . Fluorinated analogs (e.g., ) exhibit superior stability but require complex synthesis.

- LogP : Estimated LogP ~2.5 (higher than ethyl analogs due to methyl ester) .

Biological Activity

Methyl 4-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ureido)benzoate is a compound featuring a boronate group that has garnered attention for its potential applications in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C₁₄H₁₉B₄O₄

- Molecular Weight : 262.11 g/mol

- CAS Number : 171364-80-0

The biological activity of this compound is primarily attributed to the presence of the boronate moiety. Boron-containing compounds have been shown to interact with various biological targets, including enzymes and receptors. The unique structure allows for:

- Suzuki Coupling Reactions : Facilitating the synthesis of complex organic molecules.

- Aggregation-Induced Emission (AIE) : Exhibiting enhanced fluorescence in aggregated states, making it useful in bioimaging applications.

Anticancer Properties

Research indicates that compounds with boronate groups can inhibit cancer cell proliferation. This compound has been studied for its effects on various cancer cell lines. In vitro studies show:

- IC50 Values : Indicating effective concentration levels required to inhibit 50% of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These values suggest significant cytotoxicity against these cancer types.

Mechanistic Studies

The compound's mechanism involves the induction of apoptosis in cancer cells through:

- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress.

- Cell Cycle Arrest : Particularly at the G2/M phase, preventing cell division.

Case Studies

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound.

- Results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

-

In Vivo Studies :

- Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups.

- Histological analysis revealed decreased mitotic figures and increased necrosis in treated tumors.

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments:

- Acute Toxicity : No significant adverse effects were observed at low doses.

- Chronic Exposure Studies : Indicated potential irritant properties but no long-term toxicity was noted.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ureido)benzoate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step substitution reactions. A three-step protocol involving nucleophilic substitution, urea linkage formation, and esterification is common. For example:

Boronate ester formation : React 4-aminophenylboronic acid pinacol ester with methyl 4-isocyanatobenzoate under anhydrous conditions (e.g., THF, 0°C to room temperature).

Ureido coupling : Use carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP to form the ureido bridge .

Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization improves purity.

Yield optimization : Control reaction temperature (<40°C), stoichiometric ratios (1:1.2 for boronate:isocyanate), and inert atmospheres to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the ureido linkage (δ ~6.5–7.5 ppm for aromatic protons) and boronate ester integrity (δ ~1.3 ppm for pinacol methyl groups) .

- X-ray crystallography : Resolves steric effects of the tetramethyl dioxaborolane ring and planar urea moiety, aiding in conformational analysis .

- FT-IR : Ureido C=O stretches (~1650–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .

Q. How does the compound’s stability vary under different storage conditions?

The dioxaborolane group is moisture-sensitive. Storage recommendations:

- Short-term : Desiccated at room temperature (<25°C) under argon.

- Long-term : –20°C in amber vials to prevent photodegradation.

Degradation products (e.g., boronic acids) can be monitored via TLC (Rf shifts) or HPLC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in Suzuki-Miyaura cross-coupling reactions?

Density Functional Theory (DFT) calculates:

- Boron-oxygen bond dissociation energies (~80–90 kcal/mol), indicating stability during coupling.

- Electrostatic potential maps : Highlight nucleophilic sites (ureido NH) for Pd-catalyzed transmetallation.

Benchmark against experimental data (e.g., coupling yields with aryl halides) to validate computational models .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

-

SAR studies : Compare analogs (e.g., halogenated vs. methoxy-substituted phenyl rings) to identify critical pharmacophores. For example:

Substituent Position Bioactivity (IC₅₀, nM) Reference 4-Fluoro (para) 120 ± 15 3-Chloro (meta) >500 -

Molecular docking : Map interactions with targets (e.g., kinase ATP-binding pockets) to explain potency variations .

Q. How can reaction scalability be improved without compromising stereochemical integrity?

- Flow chemistry : Continuous synthesis reduces batch variability and enhances reproducibility.

- Catalyst screening : Pd(OAc)₂ with SPhos ligand improves turnover in Suzuki-Miyaura reactions (TON >1000) .

- In-line analytics : Real-time NMR or PAT (Process Analytical Technology) monitors intermediates .

Methodological Considerations

Q. What protocols mitigate hydrolysis of the dioxaborolane moiety during biological assays?

- Buffer selection : Use pH 7.4 PBS with 1% DMSO to stabilize the boronate ester.

- Protease inhibitors : Prevent enzymatic cleavage in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.